2-Propoxy-4-pyridinecarboxylic acid

Description

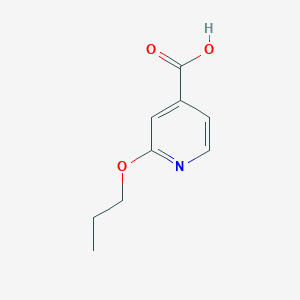

Structure

2D Structure

3D Structure

Properties

CAS No. |

90610-31-4 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-propoxypyridine-4-carboxylic acid |

InChI |

InChI=1S/C9H11NO3/c1-2-5-13-8-6-7(9(11)12)3-4-10-8/h3-4,6H,2,5H2,1H3,(H,11,12) |

InChI Key |

FGHRAANIUNNEQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Propoxy 4 Pyridinecarboxylic Acid and Analogues

Classical and Contemporary Synthetic Routes to 4-Pyridinecarboxylic Acid Scaffolds

The 4-pyridinecarboxylic acid framework, also known as isonicotinic acid, is a crucial intermediate in the synthesis of the target compound. wikipedia.org A number of synthetic routes have been developed to produce this important scaffold.

Approaches Involving Pyridine (B92270) N-Oxides as Precursors

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines. abertay.ac.uk The N-oxide group activates the pyridine ring, facilitating reactions that are otherwise difficult with the parent pyridine. For instance, pyridine N-oxides can undergo ortho-alkylation through a photocatalyzed reaction with alkenes, leading to the introduction of alkyl groups at the C-2 position. nih.gov

Furthermore, the reaction of pyridine N-oxides with anhydrides, such as acetic anhydride, can lead to the formation of various substituted pyridines. Depending on the reaction conditions, hydroxymethyl or acetoxy groups can be introduced at different positions on the pyridine ring. youtube.com These functional groups can then be further manipulated to yield the desired carboxylic acid.

Cyanation of pyridine N-oxides provides another route to introduce a carbon-based functional group that can be hydrolyzed to a carboxylic acid. youtube.com Additionally, deoxygenation and chlorination of pyridine N-oxides using reagents like phosphorus oxychloride can yield chloropyridines, which are valuable precursors for subsequent carbonylation reactions. youtube.com

Homolytic Alkylation Strategies for Pyridinecarbonitriles

Homolytic alkylation, particularly the Minisci reaction, offers a powerful method for the C-H alkylation of electron-deficient heterocycles like pyridine. nih.gov This approach involves the generation of alkyl radicals that can then add to the pyridine ring. A notable strategy employs 1,4-dihydropyridines (DHPs) as radical precursors. Under oxidative conditions, DHPs undergo homolytic cleavage to form Csp3-centered radicals, which can then alkylate heterocyclic bases. nih.gov

To achieve regioselectivity, particularly for C-4 alkylation, a blocking group strategy can be employed. A maleate-derived blocking group can direct Minisci-type decarboxylative alkylation to the C-4 position of the pyridine ring. nih.gov This method allows for the use of a variety of carboxylic acids as alkyl donors. nih.gov

Carbonylation Reactions of Halopyridines

The carbonylation of halopyridines is a direct and efficient method for the synthesis of pyridinecarboxylic acids. This reaction involves the introduction of a carbonyl group (C=O) into the pyridine ring, typically using carbon monoxide in the presence of a transition metal catalyst. For example, 4-iodopyridine (B57791) can be reacted with carbon monoxide to produce 4-pyridinecarboxaldehyde, which can then be oxidized to the corresponding carboxylic acid. chemicalbook.com

Ozonolysis of Substituted Quinolines

Ozonolysis of substituted quinolines presents a viable, large-scale route to pyridinecarboxylic acids. sciencemadness.orgthieme-connect.comgoogle.com This method involves the oxidative cleavage of the benzene (B151609) ring of the quinoline (B57606) scaffold, leaving the pyridine ring intact with carboxylic acid functionalities. The reaction is typically carried out by passing ozone through a solution of the quinoline in an acidic medium, followed by an oxidative workup with hydrogen peroxide. sciencemadness.orgthieme-connect.com This process can be used to produce various substituted pyridinecarboxylic acids, including 2,3-pyridinedicarboxylic acids. sciencemadness.orgthieme-connect.com The starting quinolines can be prepared from aromatic amines and α,β-unsaturated aldehydes or glycerol. sciencemadness.org

| Reactant 1 | Reactant 2 | Product | Reference |

| Aromatic amine | 2-Ethylacrolein | Substituted quinoline | sciencemadness.org |

| Aromatic amine | Glycerine | Substituted quinoline | sciencemadness.org |

| Substituted quinoline | Ozone, then H2O2 | Substituted pyridinecarboxylic acid | sciencemadness.orgthieme-connect.com |

Specific Synthesis of 2-Alkoxy-4-pyridinecarboxylic Acid Derivatives

Once the 4-pyridinecarboxylic acid scaffold is obtained, the next crucial step is the introduction of the 2-alkoxy group.

One common approach involves the synthesis of 4-hydroxypyridine (B47283) as an intermediate. guidechem.comchemicalbook.com 4-Hydroxypyridine can be synthesized from 4-aminopyridine (B3432731) via diazotization followed by hydrolysis. guidechem.com The resulting 4-hydroxypyridine can then undergo O-alkylation to introduce the desired propoxy group at the 2-position (or more commonly, the tautomeric 4-pyridone is alkylated on the oxygen). However, direct alkylation can sometimes lead to mixtures of N- and O-alkylated products.

A more controlled method involves starting with a pre-functionalized pyridine. For instance, a 2-chloropyridine-4-carboxylic acid derivative can be used. The chloro group at the 2-position is susceptible to nucleophilic substitution by an alkoxide, such as sodium propoxide, to yield the desired 2-propoxy-4-pyridinecarboxylic acid.

Another strategy involves a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids to form highly substituted pyridin-4-ol derivatives. chim.it These can then be further functionalized.

| Precursor | Reagent(s) | Product | Reference |

| 4-Aminopyridine | NaNO2, H2SO4; then H2O | 4-Hydroxypyridine | guidechem.com |

| 2-Chloropyridine-4-carboxylic acid | Sodium propoxide | This compound | General Knowledge |

| Lithiated alkoxyallene, nitrile, carboxylic acid | - | Substituted pyridin-4-ol | chim.it |

Alkylation/Alkoxylation at the 2-Position of Pyridine Ring

The introduction of an alkoxy group, such as a propoxy group, at the 2-position of a pyridine ring is a common strategy in the synthesis of this class of compounds. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when an electron-withdrawing group is present or when a good leaving group is located at the 2- or 4-position.

A prevalent method involves the reaction of a 2-halopyridine, most commonly 2-chloropyridine (B119429) or 2-bromopyridine, with an alkoxide. In the case of this compound, this would involve reacting a suitable 2-halopyridine-4-carboxylic acid precursor with sodium or potassium propoxide. The propoxide is typically generated in situ by reacting propanol (B110389) with a strong base like potassium hydroxide (B78521) or sodium hydride.

For instance, the synthesis of the analogous 2-ethoxy-4-pyridinecarboxylic acid has been documented to proceed by reacting 2-chloro-4-pyridinecarboxylic acid with potassium hydroxide in a mixture of ethanol (B145695) and dimethyl sulfoxide (B87167) at elevated temperatures. chemicalbook.com This reaction achieves a yield of 57%. chemicalbook.com This general approach is adaptable for the synthesis of this compound by substituting ethanol with propanol. The reactivity of halogens at the 2-position of the pyridine ring makes this a reliable and widely used method. researchgate.netnih.gov

Table 1: Example of Alkoxylation at the 2-Position of Pyridine

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-4-pyridinecarboxylic acid | Potassium hydroxide, Ethanol, Dimethyl sulfoxide | 2-Ethoxy-4-pyridinecarboxylic acid | 57% | chemicalbook.com |

Advances in catalysis have also provided alternative routes. Transition-metal-catalyzed cross-coupling reactions, although more commonly used for C-C bond formation, can also be adapted for C-O bond formation. nih.gov

Carboxylic Acid Functionalization at the 4-Position

One of the most direct and industrially significant methods is the oxidation of a 4-alkylpyridine, such as 4-picoline (4-methylpyridine). google.com This process is used for the large-scale production of isonicotinic acid (pyridine-4-carboxylic acid). The oxidation can be carried out using various oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or through catalytic vapor-phase oxidation with air over a heterogeneous catalyst, such as a vanadium-titanium (B8517020) oxide catalyst. google.com This method is advantageous due to the low cost of the starting materials.

Another common strategy is the hydrolysis of a 4-cyanopyridine (B195900) precursor. The cyano group can be readily converted to a carboxylic acid under acidic or basic conditions. The 4-cyanopyridine itself can be prepared through methods like the ammoxidation of 4-picoline. google.com

More recently, methods for the direct carboxylation of the pyridine C-H bond have been developed. A notable example involves a copper-catalyzed C4-selective carboxylation of pyridines with carbon dioxide (CO₂). chemistryviews.org This one-pot protocol proceeds via an intermediate pyridylphosphonium salt and offers high regioselectivity under mild conditions, using CO₂ at atmospheric pressure. chemistryviews.org This approach is particularly valuable for the late-stage functionalization of complex molecules. chemistryviews.orgresearchgate.net

Alternatively, functional group conversion from other substituents at the 4-position is also feasible. For example, 2,6-dichloropyridine-4-carboxylic acid can be catalytically reduced to pyridine-4-carboxylic acid using a nickel catalyst in an alkaline medium. researchgate.net

Table 2: Selected Methods for Carboxylic Acid Functionalization at the 4-Position

| Method | Starting Material | Key Reagents/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Oxidation | 4-Picoline | V-Ti-Cr-Al-P oxide | Isonicotinic acid | Industrial scale, vapor-phase | google.com |

| C-H Carboxylation | Pyridine | CuCl, TMEDA, ZnEt₂, CO₂ | Isonicotinic acid derivative | High C4-selectivity, mild conditions | chemistryviews.org |

| Dehalogenation | 2,6-Dichloropyridine-4-carboxylic acid | Nickel | Pyridine-4-carboxylic acid | Catalytic reduction | researchgate.net |

Green Chemistry Approaches in Pyridinecarboxylic Acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridinecarboxylic acids, aiming to reduce environmental impact and improve efficiency. biosynce.com Key strategies include the use of greener solvents, catalysts, and more atom-economical reactions. google.com

One significant area of development is the use of catalysis to replace stoichiometric reagents. For instance, the catalytic vapor-phase oxidation of alkylpyridines to pyridinecarboxylic acids using air as the oxidant and water as a solvent is a greener alternative to methods employing strong, hazardous oxidants like nitric acid or permanganate. google.com The use of reusable solid acid catalysts, such as sulfonic acid-functionalized reduced graphene oxide, for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant, represents another sustainable approach that can be applied in the synthesis of pyridine-based compounds. nih.gov

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry. It often leads to shorter reaction times, higher yields, and reduced solvent usage. The synthesis of pyridine derivatives through one-pot, multi-component reactions under microwave irradiation is an example of an efficient and environmentally benign methodology. nih.gov

The use of carbon dioxide, a renewable and non-toxic C1 source, for the carboxylation of pyridines is a prime example of a green synthetic method. chemistryviews.org This approach avoids the use of more toxic and hazardous reagents like carbon monoxide or cyanides.

Furthermore, the development of processes with high carbon efficiency and minimal effluent load is a key consideration in green industrial production. google.com This involves optimizing reactions to maximize yield and selectivity, and designing processes where by-products can be minimized or recycled.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

To date, a specific single-crystal X-ray diffraction study for 2-propoxy-4-pyridinecarboxylic acid has not been reported in publicly accessible literature. However, the crystal structures of numerous pyridinecarboxylic acid derivatives have been extensively investigated, providing a solid foundation for predicting the likely solid-state arrangement of the title compound.

For instance, studies on the co-crystallization of pyridine (B92270) carboxylic acids with other molecules, such as squaric acid, have revealed the formation of hydrogen-bonded ion pairs and salt–cocrystal continuums. In the case of pyridinium-2-carboxylate, it exists as a zwitterion in its adduct with squaric acid. mdpi.com Similarly, the crystal structures of various cyanopyridine derivatives with dicarboxylic acids have been analyzed, highlighting the role of hydrogen bonds and other noncovalent interactions in their supramolecular assemblies. mdpi.com

Table 1: Crystallographic Data for Related Pyridinecarboxylic Acid Derivatives

| Compound Name | Crystal System | Space Group | Key Hydrogen Bonding | Reference |

| Pyridinium-2-carboxylate squaric acid adduct | Orthorhombic | P2₁2₁2₁ | N⁺-H···O⁻ | mdpi.com |

| (ox)₀.₅(2-CNpy) | Monoclinic | P2₁/c | O-H···N, C-H···O | mdpi.com |

| (adp)(4-CNpy)₂ | Triclinic | P-1 | O-H···N, C-H···O | mdpi.com |

This table presents data for structurally related compounds to infer potential crystallographic features of this compound.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands in the ultraviolet (UV) region. These absorptions arise from π-π* and n-π* electronic transitions within the pyridine ring and the carboxylic acid group.

The UV-Vis spectra of pyridine and its derivatives typically show two main absorption bands. The first, more intense band, is attributed to a π-π* transition, while the second, weaker band at a longer wavelength corresponds to an n-π* transition involving the non-bonding electrons of the nitrogen atom. The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring.

For this compound, the presence of the electron-donating propoxy group at the 2-position and the electron-withdrawing carboxylic acid group at the 4-position would influence the electronic distribution within the pyridine ring. This is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π-π* transition compared to unsubstituted pyridine. The carboxylic acid group can also participate in conjugation with the aromatic system, further affecting the absorption spectrum.

In acidic solutions, protonation of the pyridine nitrogen would lead to a hypsochromic shift (a shift to shorter wavelengths) of the n-π* transition, as the non-bonding electrons of the nitrogen are no longer available for this transition. Conversely, in basic solutions, deprotonation of the carboxylic acid to form the carboxylate anion would likely result in a slight bathochromic shift.

While specific experimental UV-Vis data for this compound is not available, the spectra of related compounds provide a useful comparison. For example, 2-pyridinecarboxylic acid (picolinic acid) in an acidic medium shows absorption maxima that can be referenced to predict the behavior of the title compound. spectrabase.com

Table 2: UV-Vis Absorption Maxima for Related Pyridine Derivatives

| Compound Name | Solvent/Condition | λmax (nm) (Transition) | Reference |

| Pyridine | Water | ~257 (π-π), ~270 (n-π) | researchgate.net |

| 2-Pyridinecarboxylic acid | Acidic | Data not specified | spectrabase.com |

| Pyridinedicarboxylate-Tb(III) complexes | Aqueous solution | 272-280 (π-π*) | nih.gov |

This table provides UV-Vis data for related compounds to estimate the expected absorption characteristics of this compound.

Chemical Reactivity and Derivatization of 2 Propoxy 4 Pyridinecarboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other functional groups through well-established synthetic protocols.

2-Propoxy-4-pyridinecarboxylic acid can be converted to its corresponding esters through various esterification methods. A common approach involves reacting the carboxylic acid with an alcohol under acidic conditions. For pyridine (B92270) carboxylic acids, specific catalysts and conditions are often employed to drive the reaction to completion. One effective method is reacting the acid with an alcohol, such as an alkanol with 4 to 5 carbon atoms, at reflux in the presence of a lower alkyl sulfonic acid catalyst and an inert, water-immiscible solvent to remove water as an azeotrope. google.com

Another established technique is a cyclic process where the esterification is catalyzed by the strong acid salt of a pyridine carboxylic acid ester, formed in situ. google.com The reaction proceeds at reflux temperatures, and the product ester is recovered by distillation, leaving the catalyst-containing residue for subsequent batches. google.com The rate of these reactions is influenced by both the steric and inductive effects of the reactants. researchgate.net

Table 1: Representative Conditions for Esterification of Pyridine Carboxylic Acids

| Catalyst | Alcohol | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Lower alkyl sulfonic acid | Alkanol (C4-C5) | Inert, water-immiscible (e.g., benzene) | Reflux, azeotropic water removal | google.com |

| Strong acid salt of a pyridine carboxylic acid ester | Various alcohols (e.g., butanol) | None (alcohol as solvent) | Reflux, distillation | google.com |

The synthesis of amides from this compound, particularly with weakly nucleophilic amines like aniline (B41778) and its derivatives, typically requires the use of coupling agents to activate the carboxylic acid. The direct reaction between a carboxylic acid and an amine is possible but often requires harsh conditions. researchgate.net For less reactive anilines, which may possess electron-withdrawing groups, standard peptide coupling reagents are highly effective. researchgate.net

Common strategies involve converting the carboxylic acid into a more reactive intermediate in situ. A variety of coupling agents and additives can be used to facilitate this transformation, each with its own advantages depending on the specific substrates. researchgate.net For instance, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a robust method. researchgate.net Another approach is to first form an active ester, such as an N-Hydroxysuccinimide (NHS) ester, which then readily reacts with the aniline derivative. researchgate.net

Table 2: Common Coupling Reagents for Amidation with Anilines

| Coupling Agent | Additive | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| HBTU | - | DIPEA | DMF | Room Temperature, 4-5 h, N₂ atm | researchgate.net |

| TBTU | - | DIPEA | DMF | Room Temperature | researchgate.net |

| DCC | DMAP (cat.) | - | - | Stir overnight | researchgate.net |

| PyBOP | - | DBU | - | - | researchgate.net |

The decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxyl group. Picolinic acid (2-pyridinecarboxylic acid) undergoes decarboxylation more readily than its isomers. stackexchange.com This is attributed to a mechanism involving a zwitterionic intermediate, where the protonated pyridine nitrogen electrostatically stabilizes the transition state. stackexchange.com

For 4-pyridinecarboxylic acid (isonicotinic acid), the decarboxylation is significantly slower. stackexchange.com Therefore, removing the carboxyl group from this compound would likely require harsh conditions, as the stabilizing zwitterionic intermediate that facilitates decarboxylation in the 2-position is not possible. While catalytic methods for decarboxylation exist, often employing transition metals like copper, palladium, or silver, they typically require high temperatures. nih.gov

The Curtius rearrangement provides a synthetic route to convert carboxylic acids into primary amines, carbamates, or urea (B33335) derivatives via an isocyanate intermediate. wikipedia.orgrsc.orgorganic-chemistry.org This transformation begins with the conversion of the carboxylic acid to an acyl azide (B81097). This can be achieved by treating the acid with an activating agent followed by an azide source, or more directly using diphenylphosphoryl azide (DPPA). organic-chemistry.orgnrochemistry.com

The acyl azide, upon heating, undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.orgnrochemistry.com This versatile isocyanate intermediate is not typically isolated but is trapped in situ with a nucleophile. Reaction with water leads to an unstable carbamic acid that decarboxylates to a primary amine. organic-chemistry.org Trapping with an alcohol yields a stable carbamate, while reaction with an amine produces a urea derivative. wikipedia.orgnih.gov

A general procedure involves stirring the carboxylic acid with triethylamine (B128534) (Et₃N) and DPPA in a solvent like toluene. The mixture is heated to induce the rearrangement to the isocyanate, which is then reacted with a suitable nucleophile, such as an alcohol, to furnish the corresponding carbamate. nrochemistry.com

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound is basic and can be readily protonated by acids to form salts. The compound can exist as a zwitterion, particularly in aqueous solution, where the acidic proton from the carboxylic acid group protonates the basic pyridine nitrogen. stackexchange.comsigmaaldrich.com The pH of a saturated solution of the parent 4-pyridinecarboxylic acid is in the range of 3-4, indicating this equilibrium. sigmaaldrich.com The formation of salts can significantly alter the physical properties of the molecule, such as its solubility.

N-Oxidation Reactions

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as peracetic acid or peroxybenzoic acid. wikipedia.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-oxide oxygen atom is a strong electron-donating group through resonance, which increases the electron density at the C2 and C4 positions of the ring. youtube.com

This electronic modification has profound implications for the molecule's reactivity. For instance, while pyridine itself is highly resistant to electrophilic aromatic substitution, the corresponding N-oxide is activated, facilitating substitution at the 2- and 4-positions. wikipedia.orgyoutube.com Furthermore, the N-oxide functionality can influence the acidity of the carboxylic acid and the coordination properties of the molecule. The general reaction for the N-oxidation of substituted pyridines is a well-established synthetic procedure. orgsyn.org Although specific studies on this compound are not prevalent, the N-oxidation of related pyridinecarboxylic acids is well-documented. acs.org

| Reactant | Reagent | Product | Notes |

| This compound | Peroxy Acid (e.g., m-CPBA) | This compound N-oxide | Modifies electronic properties of the pyridine ring. wikipedia.org |

| Pyridine | Peracetic Acid | Pyridine-N-oxide | General example of N-oxidation. orgsyn.org |

Coordination with Metal Centers for Complex Formation

This compound is an excellent candidate for use as a ligand in coordination chemistry and for the construction of metal-organic frameworks (MOFs). It possesses two primary coordination sites: the pyridine nitrogen atom and the carboxylate group. This bifunctional nature allows it to act as a chelating or bridging ligand, connecting metal centers to form diverse and complex architectures.

The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), while the pyridine nitrogen provides an additional coordination vector. This versatility is a hallmark of pyridinecarboxylic acid ligands in the synthesis of coordination polymers. rsc.orgnih.govrsc.org For example, related pyridine-dicarboxylic acids have been used to synthesize coordination polymers with metals like zinc, cadmium, manganese, and neodymium, resulting in structures ranging from 1D chains to complex 3D frameworks. nih.govrsc.org The specific structure of the resulting complex is influenced by the metal ion's coordination geometry, the reaction conditions, and the presence of any ancillary ligands. rsc.orgrsc.org

| Metal Ion | Ligand Type | Potential Structure | Reference Example |

| Zn(II), Cd(II) | Bridging Ligand | 2D or 3D Metal-Organic Framework | Pyridine-dicarboxylic acids forming MOFs with Zn(II) and Cd(II). rsc.orgnih.gov |

| Mn(II), Co(II) | Chelating/Bridging | Coordination Polymers | Pyridine-3,5-dicarboxylic acid forming complexes with Mn(II) and Co(II). rsc.org |

| Lanthanides (e.g., Dy(III), Er(III)) | Multidentate Ligand | High-dimensional frameworks | Pyridine-dicarboxylic acids forming complexes with Lanthanide ions. nih.govresearchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome heavily influenced by the electronic effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the ortho (C2, C6) and para (C4) positions. youtube.com In this compound, the C2 and C4 positions are already substituted. If a suitable leaving group were present at the C6, C3, or C5 positions, nucleophilic attack could occur. The reactivity towards SNAr can be dramatically enhanced by N-oxidation, which further decreases electron density in the ring, or by the presence of strong electron-withdrawing groups. nih.gov

Catalytic Activities or Promoting Roles in Organic Reactions

Pyridinecarboxylic acids and their metal complexes are known to act as catalysts or promoters in various organic reactions. rsc.orgrsc.org For example, pyridine-2-carboxylic acid has been effectively used as a catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.orgrsc.org It has also been used in combination with metal salts to catalyze oxidation reactions. rsc.org

Metal-organic frameworks derived from pyridine-dicarboxylic acids have shown catalytic potential in reactions such as the Knoevenagel condensation. acs.org The catalytic activity in these systems often arises from the Lewis acidic metal centers and the basic sites on the organic linker, which can work cooperatively to activate substrates. Given these precedents, this compound and its corresponding metal complexes could foreseeably function as catalysts in similar transformations, such as condensation reactions, oxidations, or multi-component syntheses. The presence of both a Lewis basic nitrogen site and a Brønsted/Lewis acidic carboxylic acid site within the same molecule provides opportunities for bifunctional catalysis.

Computational and Theoretical Studies of 2 Propoxy 4 Pyridinecarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2-Propoxy-4-pyridinecarboxylic acid.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density.

The HOMO and LUMO are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. nih.govnist.gov A smaller gap suggests higher reactivity. nih.gov

For pyridine (B92270) dicarboxylic acids, which are structurally related to this compound, DFT calculations have shown that the positions of the carboxylic acid groups significantly influence the HOMO and LUMO energies and the resulting energy gap. electrochemsci.org For instance, in a study of various pyridine dicarboxylic acids, the HOMO-LUMO gap was found to vary depending on the substitution pattern. electrochemsci.org The introduction of a propoxy group at the 2-position of 4-pyridinecarboxylic acid is expected to further modulate these electronic properties through its electron-donating character.

The charge distribution within the molecule can be visualized using molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions. These maps are valuable for predicting sites susceptible to electrophilic and nucleophilic attack. electrochemsci.org

Table 1: Calculated Electronic Properties of Related Pyridine Dicarboxylic Acids

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,3-Pyridinedicarboxylic acid | - | - | - |

| 2,4-Pyridinedicarboxylic acid | - | - | - |

| 2,5-Pyridinedicarboxylic acid | - | - | - |

| 2,6-Pyridinedicarboxylic acid | - | - | - |

Molecular Geometry Optimization and Conformational Analysis

Theoretical geometry optimization aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. electrochemsci.org For this compound, this involves determining the bond lengths, bond angles, and dihedral angles of its lowest energy conformer.

The flexibility of the propoxy group introduces several possible conformations. Conformational analysis is therefore essential to identify the most stable conformer(s) and their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure. Studies on similar molecules have demonstrated that DFT methods can accurately predict molecular geometries. electrochemsci.org The calculated geometries for pyridine dicarboxylic acids have shown good agreement with experimental data, indicating that these methods can reliably predict the structure of this compound. electrochemsci.org

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, providing valuable information for compound characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has become a standard for this purpose. scispace.com The accuracy of these predictions can be high, with average deviations from experimental values often being less than 0.12 ppm for ¹H shifts when appropriate computational levels and solvent models are used. scispace.com For complex molecules, these predictions can be instrumental in assigning ambiguous signals in experimental spectra. nih.gov

IR Frequencies: Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. researchgate.net While there might be systematic errors in the calculated frequencies, they can be corrected using scaling factors, leading to good agreement with experimental spectra. researchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands. researchgate.net

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides a powerful avenue for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated energy barriers. rsc.org This information is crucial for understanding how a reaction proceeds, the factors that influence its rate, and the stereochemical outcomes. For a molecule like this compound, computational studies could be employed to explore various reactions, such as its synthesis or its interactions with biological targets. For example, computational studies on related enzyme systems have successfully elucidated reaction mechanisms, including the role of key amino acid residues. rsc.org

Quantitative Structure-Activity Relationships (QSAR) in Chemical Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. nih.gov The "structure" is represented by calculated molecular descriptors, which can include electronic, steric, and hydrophobic parameters.

In a chemical context, QSAR can be used to predict properties such as reactivity, solubility, or toxicity. For a series of related pyridine derivatives, a QSAR model could be developed to predict a specific property based on variations in their substituents. nih.gov For example, a 4D-QSAR study on pyrazole (B372694) pyridine carboxylic acid derivatives successfully identified the key structural features responsible for their biological activity. nih.gov Such an approach could be applied to a series of analogs of this compound to guide the design of new compounds with desired properties.

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules of this compound will arrange themselves in a specific three-dimensional lattice, a phenomenon known as crystal packing. The nature of this packing is governed by intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Tautomerism and Isomerism Studies

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies focused on the tautomerism and isomerism of this compound. While research exists on the tautomeric and isomeric forms of related pyridine carboxylic acid derivatives, such as 2-hydroxypyridines and other substituted pyridines, direct analysis of the 2-propoxy substituted compound is not publicly available.

Tautomerism in pyridine derivatives often involves the migration of a proton, leading to different structural forms that can coexist in equilibrium. For instance, hydroxypyridines can exist in equilibrium with their pyridone tautomers. Similarly, isomerism in this context would refer to compounds with the same molecular formula but different arrangements of atoms.

However, without specific studies on this compound, any discussion of its potential tautomers or isomers would be purely speculative and fall outside the scope of reporting established research findings. The propoxy group at the 2-position and the carboxylic acid group at the 4-position present an interesting chemical structure, but its specific tautomeric and isomeric landscape has not been elucidated through computational or experimental means in the available literature.

Therefore, no data tables or detailed research findings on the tautomerism and isomerism of this compound can be presented.

2 Propoxy 4 Pyridinecarboxylic Acid As a Versatile Synthetic Intermediate

Precursor for Advanced Pyridine-Based Scaffolds

The general utility of pyridine (B92270) derivatives as foundational structures in the development of more complex chemical entities is widely recognized in medicinal and materials chemistry. Pyridine scaffolds are integral to many biologically active compounds and functional materials. However, specific research detailing the use of 2-Propoxy-4-pyridinecarboxylic acid as a direct precursor for the synthesis of advanced pyridine-based scaffolds is not available in the reviewed scientific literature. The transformation of this specific molecule into more complex, functionalized pyridine systems has not been a subject of published studies.

Building Block for Complex Organic Synthesis

Organic building blocks are fundamental molecules that chemists utilize for the construction of more elaborate molecular architectures. Pyridinecarboxylic acids, in general, serve as important building blocks due to their functional handles—the carboxylic acid group for amide bond formation and other derivatizations, and the pyridine ring for various coupling reactions. Despite this general knowledge, there are no specific, documented examples of this compound being employed as a building block in the total synthesis of complex organic molecules. The literature searched does not provide instances of its incorporation into larger, multi-step synthetic pathways.

Role in the Synthesis of Ligands for Coordination Chemistry

Pyridinecarboxylic acids are frequently used as ligands that can coordinate to metal ions, forming metal-organic frameworks (MOFs) or coordination polymers with diverse applications in catalysis, gas storage, and sensing. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as coordination sites. However, a review of the available literature shows no specific studies on the synthesis of ligands derived from this compound for the purpose of coordination chemistry. There are no published reports on the synthesis and characterization of metal complexes involving this particular ligand.

Due to the absence of specific research data for "this compound" in the requested contexts, data tables and a list of related chemical compounds cannot be generated.

Advanced Applications in Chemical Sciences and Materials Technology

Analytical Standards and Reagents in Chemical ResearchWhile 2-propoxy-4-pyridinecarboxylic acid is available for purchase and could theoretically be used as a reference standard in analytical chemistry, there are no established or published analytical methods that cite it as a primary standard or a critical reagent for specific analytical procedures.

Due to this absence of detailed scientific data, a comprehensive article with the requested structure and content, including research findings and data tables, cannot be generated at this time.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridinecarboxylic acids is an area of active research, with a growing emphasis on environmentally friendly and efficient methods. nih.gov Future efforts concerning 2-propoxy-4-pyridinecarboxylic acid are likely to focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

Key areas for development include:

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Research into enzymes like 3-hydroxyanthranilic acid oxygenase, which is involved in the biosynthesis of pyridine-2-carboxylic acid, could inspire the development of biocatalytic routes to substituted pyridinecarboxylic acids. nih.gov Exploring enzymes that can regioselectively introduce or modify substituents on the pyridine (B92270) ring would be a significant advancement.

Catalyst-Free Thermal Methods: For related compounds like pyridine dicarboxylic acid-derived polyesters, catalyst-free thermal upgrading of enzymatically synthesized oligoesters has been demonstrated. researchgate.net Applying similar principles to the final steps of synthesizing this compound or its precursors could reduce reliance on metal catalysts.

One-Pot Reactions: Methodologies that allow for the synthesis of complex molecules in a single reaction vessel, like the one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives from simple precursors, offer advantages in terms of atom economy and reduced waste. oist.jp Adapting such strategies for the specific substitution pattern of this compound would be a valuable goal.

Renewable Feedstocks: A long-term trend in chemical manufacturing is the shift from petroleum-based starting materials to renewable ones. wur.nl Research into producing the foundational pyridine ring structure from biomass-derived chemicals could eventually provide a sustainable pathway to a wide range of pyridine derivatives, including this compound. nih.gov

| Synthetic Approach | Potential Advantages | Relevance for this compound |

| Biocatalysis | High selectivity, mild conditions, reduced environmental impact. | Development of enzymes for regioselective synthesis. nih.gov |

| Catalyst-Free Thermal Methods | Avoids catalyst contamination and cost. | Greener final purification/synthesis steps. researchgate.net |

| One-Pot Reactions | Increased efficiency, reduced waste, high atom economy. oist.jp | Streamlined synthesis from simple starting materials. |

| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels. wur.nl | Long-term sustainable production pathway. |

Exploration of Under-investigated Reactivity Pathways

While the primary functional groups of this compound—the carboxylic acid and the pyridine nitrogen—dictate its fundamental reactivity, there are more subtle and less-explored reaction pathways that could lead to novel chemical transformations.

Future research could investigate:

C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring is a powerful tool in modern organic synthesis. Exploring selective C-H activation at positions 3, 5, or 6 of the this compound scaffold would open up new avenues for creating derivatives that are otherwise difficult to access.

Decarboxylative Couplings: The carboxylic acid group can be used as a handle for cross-coupling reactions, where it is extruded as carbon dioxide. Investigating the potential of this compound in palladium- or copper-catalyzed decarboxylative coupling reactions could yield novel biaryl or vinyl-substituted pyridines.

Ring-Opening Reactions: Under specific conditions, the pyridine ring can undergo nucleophilic attack leading to ring-opened products. A systematic study of the conditions under which the this compound ring can be selectively opened could lead to the synthesis of unique acyclic nitrogen-containing compounds.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for predicting molecular properties and reaction outcomes, thereby guiding experimental work. For this compound, advanced computational modeling offers several promising research directions.

pKa Prediction: Using ab initio molecular dynamics simulations and deep neural network potentials, the acidity of carboxylic acids in solution can be modeled with high accuracy. princeton.edu Applying these methods to this compound would provide a precise understanding of its ionization behavior, which is crucial for its application in areas like drug design and materials science. researchgate.net

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to map out the energy landscapes of potential reactions. This would be invaluable for understanding the under-investigated reactivity pathways mentioned above, predicting the most likely products, and optimizing reaction conditions without extensive empirical screening.

Conformational Analysis: The propoxy group introduces conformational flexibility. Computational studies can predict the preferred conformations of the molecule and how its shape changes upon binding to a biological target or incorporating into a larger assembly. This is critical for structure-based drug design and understanding intermolecular interactions.

Applications in Emerging Areas of Chemical Science

The unique combination of a hydrogen-bond-donating carboxylic acid, a hydrogen-bond-accepting pyridine nitrogen, and a moderately hydrophobic propoxy group makes this compound an interesting building block for supramolecular chemistry and nanoscience.

Supramolecular Assemblies: Pyridinecarboxylic acids are known to form predictable hydrogen-bonding patterns, leading to the formation of dimers, chains, and more complex networks. The 2-propoxy group could be used to tune the solubility and packing of such assemblies, potentially leading to new liquid crystals, gels, or other soft materials. The ability of 2-pyridones to form dimers via hydrogen bonding is a well-established concept that can be extended to this system. ossila.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine nitrogen can both coordinate to metal ions. This compound could therefore serve as a linker for the construction of new coordination polymers or MOFs. The propoxy group could modify the pore environment of a MOF, influencing its guest-binding properties for applications in gas storage or catalysis.

Nanoscience: As a chelating agent, pyridinecarboxylic acid derivatives can be used to passivate the surface of materials like perovskite solar cells. nih.gov Exploring the use of this compound or its derivatives as surface ligands for quantum dots or nanoparticles could be a fruitful area of research, potentially improving their stability and performance in electronic or optical applications.

Design and Synthesis of New Derivatives with Enhanced Chemical Functionality

The core structure of this compound serves as a scaffold for the synthesis of new derivatives with tailored properties. The development of pyridine-containing pharmaceuticals demonstrates a preference for substitution at the 2-position, highlighting the importance of this structural motif. dovepress.com

Future work will likely focus on:

Bioisosteric Replacement: In medicinal chemistry, replacing one functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy. For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid to modulate acidity and cell permeability.

Hybrid Molecules: The synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active fragments is a promising strategy for developing new therapeutic agents. researchgate.net This approach has been used to create novel anticancer agents and enzyme inhibitors. nih.gov

Functionalized Propoxy Chain: The propoxy group itself can be modified. Introducing additional functional groups onto the propyl chain could allow for covalent attachment to polymers, surfaces, or biomolecules, creating new functional materials or bioconjugates.

Fluorination: The introduction of fluorine atoms or a trifluoromethyl group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. ossila.com Synthesizing fluorinated analogs of this compound could lead to derivatives with enhanced biological activity or material properties.

| Derivative Design Strategy | Potential Outcome | Example from Related Systems |

| Bioisosteric Replacement | Modified acidity, permeability, and metabolic stability. | Replacement of carboxylic acids in drug candidates. |

| Hybrid Molecules | Novel biological activities through synergistic effects. researchgate.net | Pyridine-bridged combretastatin (B1194345) analogues. nih.gov |

| Functionalized Propoxy Chain | Covalent attachment to other molecules or materials. | Creation of bioconjugates and functional polymers. |

| Fluorination | Enhanced biological activity and metabolic stability. ossila.com | Synthesis of trifluoromethyl-substituted pyridines. nih.gov |

Q & A

Q. Q1. What are the recommended synthetic routes for 2-propoxy-4-pyridinecarboxylic acid, and how do reaction conditions influence yield and purity?

A1. The synthesis of pyridinecarboxylic acid derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 4-chloropyridine-2-carboxylic acid with 1-propanol under basic conditions (e.g., K₂CO₃) to substitute the chlorine atom with a propoxy group .

- Step 2: Optimize solvent choice (e.g., DMF or toluene) and temperature (80–120°C) to enhance reaction efficiency. Catalysts like palladium or copper may improve regioselectivity .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

A2. Use a combination of spectroscopic and computational methods:

- NMR: Assign peaks for the propoxy group (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) and pyridine ring protons (δ 7.5–8.5 ppm) .

- FT-IR: Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .

- Mass Spectrometry: Confirm molecular weight (calculated: 195.2 g/mol) via ESI-MS .

- Computational Analysis: Perform DFT calculations (e.g., Gaussian09) to map electron density and HOMO-LUMO gaps .

Q. Q3. What are the stability profiles of this compound under varying pH and temperature conditions?

A3. Stability studies indicate:

- pH Stability: Stable in neutral to slightly acidic conditions (pH 5–7). Degrades rapidly in alkaline media (pH > 9) due to ester hydrolysis .

- Thermal Stability: Decomposes above 150°C. Store at 2–8°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

A4. Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory) may arise from:

- Assay Variability: Standardize protocols (e.g., MIC for antimicrobial tests; COX-2 inhibition for anti-inflammatory studies) .

- Structural Analogues: Compare results with closely related compounds (e.g., 2-benzyloxy-4-pyridinecarboxylic acid) to identify substituent-specific effects .

- Meta-Analysis: Use databases like PubChem to cross-reference bioactivity data and validate findings .

Q. Q5. What methodologies are effective for studying the structure-activity relationship (SAR) of this compound?

A5. SAR studies require systematic modifications:

- Substituent Variation: Replace the propoxy group with alkyl/aryl groups to assess steric/electronic effects .

- Bioisosteric Replacement: Substitute the carboxylic acid with tetrazoles or sulfonamides to enhance bioavailability .

- In Silico Modeling: Use molecular docking (e.g., AutoDock) to predict binding affinities with target proteins (e.g., kinases) .

Q. Q6. How can metabolic pathways of this compound be elucidated in vitro?

A6. Employ:

Q. Q7. What strategies mitigate toxicity concerns associated with this compound in preclinical studies?

A7. Toxicity mitigation approaches include:

Q. Q8. How do stereochemical factors influence the activity of chiral derivatives of this compound?

A8. Enantiomeric purity is critical:

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Activity Comparison: Test (R)- and (S)-enantiomers in biological assays to identify active forms .

- X-ray Crystallography: Resolve crystal structures to correlate configuration with target binding .

Data Contradiction Analysis Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.